OD36 mechanism of action
OD36 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of OD36
Introduction
OD36 is a macrocyclic small molecule inhibitor that has demonstrated potent and specific activity against two key protein kinases: Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).[1][2] Its dual inhibitory action positions it as a promising therapeutic candidate for a range of conditions, from inflammatory diseases to the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP).[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of OD36, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence that underpins our current understanding.
Core Mechanism of Action: Dual Inhibition of RIPK2 and ALK2
The primary mechanism of action of OD36 is the competitive inhibition of the ATP-binding pockets of both RIPK2 and ALK2.[1][4] As a macrocyclic compound, OD36 is designed to mimic the interactions of the adenine (B156593) ring of ATP with the hinge region of the kinase domain.[5] This binding prevents the phosphorylation of downstream substrates, thereby blocking the propagation of their respective signaling cascades.
Experimental evidence confirms that OD36 is specific for the ATP-binding pocket of RIPK2. A mutation of the gatekeeper residue, threonine 95, to a bulkier methionine (T95M) in RIPK2 creates steric hindrance that prevents OD36 from binding, thus conferring resistance to the inhibitor.[4] This demonstrates a similar mode of action to other ATP-competitive kinase inhibitors like Gefitinib.[4] Furthermore, a co-crystal structure of OD36 with ALK2 has been resolved, providing a detailed view of its binding mode.[6]
Data Presentation: Quantitative Kinase Inhibition Profile
The inhibitory potency of OD36 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of OD36
| Target Kinase | Parameter | Value (nM) |
| RIPK2 | IC50 | 5.3[1][7] |
| ALK2 (ACVR1) | IC50 | 47[1][7][8] |
| ALK2 R206H | IC50 | 22[1][7][8] |
IC50: The half-maximal inhibitory concentration, representing the concentration of OD36 required to inhibit 50% of the kinase activity in vitro.
Table 2: Binding Affinity of OD36
| Target Kinase | Parameter | Value (nM) |
| ALK2 (ACVR1) | Kd | 37[1][7][8] |
| ALK1 | Kd | 90[1][8] |
Kd: The dissociation constant, indicating the binding affinity of OD36 to the target kinase. A lower Kd value signifies a higher binding affinity.
Signaling Pathways Modulated by OD36
OD36 exerts its therapeutic effects by intervening in two distinct and critical signaling pathways: the NOD-RIPK2 pathway in inflammation and the BMP-ALK2-SMAD pathway in bone formation.
Inhibition of the NOD-RIPK2 Inflammatory Signaling Pathway
Receptor-Interacting Protein Kinase 2 (RIPK2) is a central kinase in the innate immune system. It functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans.[3][5][9] Upon activation by NOD1/2, RIPK2 undergoes autophosphorylation, leading to the activation of downstream NF-κB and MAPK signaling pathways.[2][4] This cascade results in the production of pro-inflammatory cytokines and chemokines.[5]
OD36 effectively blocks this pathway by inhibiting the kinase activity of RIPK2. It has been shown to prevent the autophosphorylation of RIPK2 induced by the NOD2 ligand, muramyl dipeptide (MDP).[2][4] Consequently, the activation of NF-κB and MAPK is suppressed, leading to a reduction in the inflammatory response.[2][4]
Caption: OD36 inhibits the NOD2-RIPK2 signaling pathway.
Inhibition of the BMP-ALK2-SMAD Signaling Pathway
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor. In its normal function, ALK2 is activated upon binding of BMP ligands, leading to the phosphorylation of downstream signaling molecules, primarily Smad1 and Smad5.[1] Phosphorylated Smad1/5 then forms a complex with Smad4, translocates to the nucleus, and regulates the expression of target genes, such as ID-1 and ID-3, to control osteogenic differentiation.[1][8]
In conditions like Fibrodysplasia Ossificans Progressiva (FOP), a gain-of-function mutation in ALK2 (e.g., R206H) leads to its hyperactivity, causing excessive bone formation in soft tissues.[1] OD36 potently antagonizes both wild-type and mutant ALK2 signaling. It has been demonstrated to inhibit BMP-6-induced phosphorylation of Smad1/5 and to block the activation of Smad1/5 and the expression of its target genes in response to Activin A in FOP patient-derived cells.[1][8]
Caption: OD36 inhibits the ALK2-SMAD signaling pathway.
Experimental Protocols
The mechanism of action of OD36 has been elucidated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Kinase Inhibition Assay
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Objective: To determine the IC50 of OD36 against target kinases.
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Methodology:
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Recombinant human kinase enzymes (e.g., RIPK2, ALK2) are incubated with a specific substrate and ATP in a reaction buffer.
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Serial dilutions of OD36 are added to the reaction wells.
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The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.
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The percentage of kinase inhibition is calculated relative to a DMSO vehicle control.
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IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
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Cellular Assay for Inhibition of BMP-induced p-Smad1/5
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Objective: To assess the ability of OD36 to inhibit ALK2 signaling in a cellular context.
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Methodology:
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Cells expressing the ALK2 receptor (e.g., KS483 cells or FOP-derived endothelial colony-forming cells) are seeded in multi-well plates.[1][8]
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Cells are pre-incubated with various concentrations of OD36 (e.g., 0.1-1 µM) for a specified time (e.g., 1 hour).[1][8]
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The cells are then stimulated with a BMP ligand, such as BMP-6 (e.g., 50 ng/mL), for a short period (e.g., 30-60 minutes) to induce Smad1/5 phosphorylation.[1][8]
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Cell lysates are prepared, and protein concentrations are determined.
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The levels of phosphorylated Smad1/5 and total Smad1/5 are analyzed by Western blotting or a quantitative immunoassay (e.g., ELISA).
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The inhibitory effect of OD36 is quantified by the reduction in the p-Smad1/5 to total Smad1/5 ratio.
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Caption: A typical experimental workflow for cellular assays.
In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model
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Objective: To evaluate the in vivo anti-inflammatory efficacy of OD36.
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Methodology:
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A cohort of mice is used for the experiment.
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The test group receives an intraperitoneal (i.p.) injection of OD36 (e.g., 6.25 mg/kg).[1][4] Control groups receive a vehicle (e.g., DMSO) or a reference compound.
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After a short pre-treatment period (e.g., 30 minutes), peritonitis is induced by an i.p. injection of MDP (e.g., 150 µg).[4][10]
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After a defined duration (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed with PBS to collect the inflammatory cells (peritoneal lavage).[4][10]
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The total number of white blood cells in the lavage fluid is counted.
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Differential cell counts (e.g., neutrophils, lymphocytes) are performed using cytospin preparations and staining or flow cytometry.[1][4][10]
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The efficacy of OD36 is determined by its ability to reduce the recruitment of inflammatory cells to the peritoneum compared to the vehicle-treated group.[1][4][10]
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Additionally, RNA can be extracted from the collected cells to analyze the expression of RIPK2-dependent genes and inflammatory cytokines via qRT-PCR.[1][10]
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Conclusion
OD36 is a potent, dual-specific inhibitor of RIPK2 and ALK2 kinases. Its mechanism of action is centered on the competitive inhibition of the ATP-binding site of these enzymes, leading to the effective blockade of two distinct and clinically relevant signaling pathways. By inhibiting the NOD-RIPK2 pathway, OD36 demonstrates significant anti-inflammatory properties. Simultaneously, its inhibition of the BMP-ALK2-SMAD pathway provides a strong rationale for its development as a treatment for heterotopic ossification in disorders such as FOP. The comprehensive preclinical data, including potent in vitro activity and in vivo efficacy, underscore the therapeutic potential of OD36.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. New Compounds Reduce Debilitating Inflammation | CWRU Newsroom | Case Western Reserve University [case.edu]
- 4. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. researchgate.net [researchgate.net]
